2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide
Description
This compound features a pyrazole core substituted with an amino group at position 5, a methylsulfanyl group at position 3, and a 1,2,4-oxadiazole ring at position 2. The oxadiazole is further linked to a 4-methylphenyl group. The acetamide moiety is attached to a 2-methylphenyl group via the pyrazole nitrogen .
Properties
Molecular Formula |
C22H22N6O2S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H22N6O2S/c1-13-8-10-15(11-9-13)20-25-21(30-27-20)18-19(23)28(26-22(18)31-3)12-17(29)24-16-7-5-4-6-14(16)2/h4-11H,12,23H2,1-3H3,(H,24,29) |
InChI Key |
IOXDKEUGRNLFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4C)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The 5-aminopyrazole moiety is typically synthesized by reacting β-ketonitriles or alkylidenemalononitriles with hydrazines. For example:
Oxadiazole Ring Formation
The oxadiazole ring is constructed via cyclodehydration of hydrazide intermediates:
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 7–9 h | 9–10 min |
| Yield Range | 57–77% | 79–92% |
| Key Catalyst | ZnCl₂ | None |
Introduction of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group is introduced via nucleophilic substitution or thiolation:
-
Step 3 : Treatment of the oxadiazole intermediate (3 ) with methyl iodide (CH₃I) or dimethyl disulfide (DMDS) in the presence of a base (e.g., K₂CO₃) in acetone.
-
Optimization : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent oxidation of sulfur species.
Coupling with N-(2-Methylphenyl)Acetamide
The final acetamide side chain is attached via N-alkylation or amide bond formation:
Synthesis of N-(2-Methylphenyl)Acetamide
Coupling Reaction
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the oxadiazole and pyrazole rings may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism. In vitro studies have shown promising results against various bacterial strains.
Anticancer Potential
The compound has been investigated for its anticancer activity. Its structural components allow it to interact with specific enzymes and receptors involved in cancer cell proliferation and survival. Studies suggest that it may induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential, similar to other compounds in its class .
Enzyme Inhibition
The oxadiazole moiety is known to modulate enzyme activity. The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease states, including cancer and inflammation. For example, docking studies have suggested that it could inhibit 5-lipoxygenase, an enzyme implicated in inflammatory responses .
Drug Design and Development
The structural characteristics of this compound make it a candidate for further optimization in drug design. Its ability to interact with multiple biological targets allows for the potential development of multifunctional therapeutics aimed at treating complex diseases such as cancer and inflammatory disorders.
Structure-Activity Relationship Studies
The compound serves as a valuable tool for structure-activity relationship (SAR) studies. By modifying different functional groups, researchers can assess the impact on biological activity, leading to the identification of more potent derivatives with improved therapeutic profiles.
Case Study 1: Anticancer Activity
In a recent study published in ACS Omega, derivatives of similar oxadiazole-containing compounds demonstrated significant growth inhibition against various cancer cell lines. Specifically, compounds were tested against OVCAR-8 and NCI-H40 cells, showing percent growth inhibitions exceeding 85% .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Methoxy vs. Methyl Substitution
- The acetamide is linked to a 2-chloro-4-methylphenyl group, introducing steric and electronic effects distinct from the 2-methylphenyl group in the target molecule.
Chlorobenzyl vs. Methylphenyl Substituents
- 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide (): The 2-chlorobenzyl group introduces a halogen bond donor, which may enhance receptor binding compared to the non-halogenated 2-methylphenyl group in the target compound .
Heterocyclic Core Modifications
Triazole vs. Oxadiazole Derivatives
| Property | Target Compound | Triazole Analog () |
|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole | 1,2,4-Triazole |
| Substituent on Core | 4-Methylphenyl | 4-Pyridinyl |
| Molecular Formula | C₂₃H₂₃N₇O₂S | C₂₀H₂₁N₇O₂S |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule featuring multiple functional groups and heterocycles. Its structure is characterized by an oxadiazole moiety, a pyrazole ring, and an acetamide group, which may contribute to its potential biological activities. This article aims to explore the biological activity of this compound based on existing research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structural features include:
- Oxadiazole ring : Known for its antimicrobial properties.
- Pyrazole ring : Associated with various pharmacological activities, including anti-inflammatory and analgesic effects.
- Acetamide group : Often enhances the solubility and bioavailability of the compound.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The oxadiazole moiety in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties.
Anticancer Activity
Preliminary studies on related compounds have demonstrated promising anticancer activity. For instance, derivatives containing pyrazole structures have been reported to induce apoptosis in cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 μM . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptotic pathways.
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Apoptosis induction |
| Compound B | HeLa | 34 | Cell cycle arrest |
| Compound C | MCF-7 | <100 | Apoptosis induction |
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on 1,2,4-Oxadiazole Derivatives :
- Pyrazole-Based Compounds :
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what catalytic systems are optimal?
The compound can be synthesized via multi-step reactions involving heterocyclic condensation and sulfanyl-acetamide coupling. A representative method involves refluxing equimolar concentrations of oxadiazole and triazole precursors at 150°C using pyridine and zeolite (Y-H) as catalysts. Post-reaction purification includes recrystallization from ethanol . Key considerations include controlling reaction time and catalyst loading to minimize side products.
Q. How is structural characterization performed to confirm the identity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic and heterocyclic protons, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and sulfanyl groups (S–H stretch ~2550 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in the oxadiazole-pyrazole core .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Initial screening should include antiproliferative assays (e.g., MTT on cancer cell lines) and antimicrobial tests (disc diffusion for bacterial/fungal strains). Dose-response curves and IC₅₀ calculations are essential for potency evaluation. Compounds with structural analogs show activity against tyrosine kinases and microbial targets, suggesting similar pathways for this molecule .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
Reaction optimization requires Design of Experiments (DoE) approaches. Variables include temperature (120–160°C), solvent polarity (DMF vs. ethanol), and catalyst ratios. Statistical models like response surface methodology (RSM) can identify ideal conditions. For example, zeolite (Y-H) at 0.015 M in pyridine enhances regioselectivity in triazole coupling . Parallel monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.
Q. How should researchers address contradictions in reported bioactivity data across studies?
Discrepancies may arise from variations in assay protocols (e.g., cell line specificity, incubation time). Systematic replication under standardized conditions is critical. Comparative studies with structurally similar compounds (e.g., thienopyrimidine or oxadiazole derivatives) can clarify structure-activity relationships (SAR). For instance, substituents on the 4-methylphenyl group significantly modulate anticancer activity .
Q. What computational methods are suitable for predicting target interactions and pharmacokinetics?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to kinases or DNA repair enzymes. Pharmacokinetic properties (e.g., logP, BBB permeability) are predicted via QSAR tools like SwissADME. For oxadiazole-containing analogs, moderate solubility (logP ~3.5) and CYP3A4 metabolism are common, necessitating prodrug strategies for bioavailability enhancement .
Q. How can researchers validate mechanistic hypotheses for observed biological effects?
Target engagement is confirmed through in vitro enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) and cellular thermal shift assays (CETSA). For apoptosis induction, flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation are recommended. Contrasting results between in silico predictions and experimental data may indicate off-target effects, requiring cheminformatics-driven hit refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
